5-Fluoro-4-mercapto-2-hydroxypyrimidine
Overview
Description
5-Fluoro-4-mercapto-2-hydroxypyrimidine: is a heterocyclic compound that contains a pyrimidine ring substituted with fluorine, mercapto (thiol), and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-mercapto-2-hydroxypyrimidine typically involves the reaction of 5-fluoro-2-hydroxypyrimidine with thiolating agents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-4-mercapto-2-hydroxypyrimidine can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
Chemistry: 5-Fluoro-4-mercapto-2-hydroxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its derivatives have shown activity against certain cancer cell lines .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-mercapto-2-hydroxypyrimidine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxypyrimidine
- 4-Mercapto-2-hydroxypyrimidine
- 5-Fluoro-4-hydroxypyrimidine
Comparison: 5-Fluoro-4-mercapto-2-hydroxypyrimidine is unique due to the presence of both fluorine and thiol groups, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the thiol group enhances its reactivity towards biological targets. This combination makes it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
5-fluoro-4-sulfanylidene-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(8)7-3(2)9/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEINGHMICSQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381755 | |
Record name | 5-Fluoro-4-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671-41-0 | |
Record name | NSC526699 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-4-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-4-THIOXO-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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